![molecular formula C13H15N3O4 B4847247 5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound that falls within the realm of heterocyclic chemistry. This compound features a combination of pyrimidine and furan rings, coupled with a dimethylamino group and distinctive structural aspects that make it intriguing for a variety of scientific investigations.
Preparation Methods
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step organic reaction process. Typically, this involves the formation of the pyrimidine ring, followed by the introduction of the dimethylamino group. Key steps may include:
Condensation Reactions: Starting with a uracil derivative, condensation reactions with appropriate aldehydes and ketones help form the pyrimidine backbone.
Dimethylamine Introduction:
Industrial production methods: On an industrial scale, the synthesis may be optimized for yield and purity. This might involve:
Batch Reactors: Use of batch reactors for precise control over reaction times and temperatures.
Flow Chemistry: Implementing flow chemistry techniques for continuous production, ensuring higher consistency and scalability.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, especially on the dimethylamino group.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Conditions may vary, but reagents like halogens or nucleophiles such as amines and thiols are frequently used.
Major products formed:
Oxidation Products: May include hydroxy derivatives and other oxidized forms of the furan ring.
Reduction Products: Reduced forms of the pyrimidine ring with altered electronic properties.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
In chemistry:
Catalysis: The compound’s unique structure makes it suitable for studying catalytic processes, especially those involving heterocyclic systems.
In biology:
Biochemical Studies: Potential use as a probe in biochemical studies, thanks to its structural complexity and functional groups.
In medicine:
Drug Development: Its framework could be a basis for designing new pharmacologically active compounds, potentially targeting enzymes or receptors.
In industry:
Materials Science: Useful in the development of novel materials with specific electronic properties, thanks to its heterocyclic nature.
Mechanism of Action
Molecular targets and pathways: The compound’s activity is closely related to its interaction with biological molecules. This might include:
Enzyme Binding: Potential to inhibit or activate enzymes by mimicking natural substrates.
Receptor Interaction: Its structure may allow it to bind to specific receptors, influencing cellular pathways.
Comparison with Similar Compounds
Comparison with other compounds:
Similar Compounds: Includes analogs like pyrimidinetriones with different substituents, or other furan-containing molecules.
Uniqueness: The specific combination of the dimethylamino group, furan, and pyrimidine rings grants it distinct reactivity and biological activity profiles.
List of Similar Compounds
5-{[5-(methylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
5-{[5-(ethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
5-{[5-(dimethylamino)-2-thienyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Properties
IUPAC Name |
5-[[5-(dimethylamino)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-14(2)10-6-5-8(20-10)7-9-11(17)15(3)13(19)16(4)12(9)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVKXGYNBCUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)N(C)C)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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